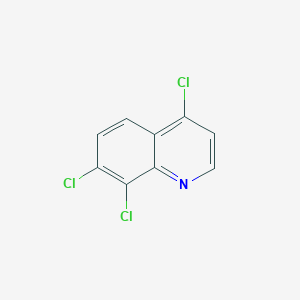

4,7,8-Trichloroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,7,8-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCPDTYVUKZTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589021 | |

| Record name | 4,7,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17999-80-3 | |

| Record name | 4,7,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17999-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,7,8 Trichloroquinoline

Established Synthetic Routes for 4,7,8-Trichloroquinoline

Traditional methods for synthesizing this compound rely on the modification of pre-existing quinoline (B57606) structures or the cyclization of substituted anilines.

Synthesis from Dichloroanilines via Conrad-Limpach Method (with modifications)

The Conrad-Limpach synthesis is a foundational method for creating 4-hydroxyquinolines from anilines and β-ketoesters. wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester to form a Schiff base, which is then cyclized at high temperatures to yield a 4-hydroxyquinoline. wikipedia.org For the synthesis of precursors to this compound, a dichloroaniline would be the starting material. la-nouvelle-republique.eu

The general steps of the Conrad-Limpach method are:

Reaction of a substituted aniline with a β-ketoester to form an enamine.

High-temperature cyclization of the enamine to produce a 4-quinolone. synarchive.com

This method has been adapted for large-scale production of various quinoline derivatives. orgsyn.org

Conversion from 4,7-Dichloroquinoline (B193633) (Nitration, Reduction, Gattermann Reaction)

A key and more direct route to this compound starts with the precursor 4,7-dichloroquinoline. la-nouvelle-republique.eu This process involves a series of well-established reactions to introduce the third chlorine atom at the 8-position of the quinoline ring.

The synthesis proceeds through the following sequence:

Nitration: 4,7-dichloroquinoline is treated with a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, at low temperatures. This introduces a nitro group at the 8-position, yielding 4,7-dichloro-8-nitroquinoline. la-nouvelle-republique.eu

Reduction: The resulting 8-nitro derivative is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation using Raney nickel or palladium on charcoal as a catalyst. la-nouvelle-republique.eu The product of this step is 8-amino-4,7-dichloroquinoline.

Gattermann Reaction: The final step is a Gattermann reaction, where the 8-amino group is converted to a chlorine atom. This is accomplished by diazotization of the amine with a nitrite (B80452) salt in the presence of hydrochloric acid, followed by decomposition of the diazonium salt with copper powder to introduce the chlorine. la-nouvelle-republique.eu This yields the final product, this compound. la-nouvelle-republique.eu

The precursor, 4,7-dichloroquinoline, is itself an important intermediate for various antimalarial drugs and can be synthesized from 3-chloroaniline. wikipedia.orgnih.govchemicalbook.com The synthesis typically involves condensation with diethyl oxaloacetate, cyclization, decarboxylation, and subsequent chlorination. orgsyn.orgwikipedia.org An industrial preparation involves the chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride. google.com

Advanced Synthetic Strategies for Halogenated Quinolines

Recent advancements in organic synthesis have led to more sophisticated and efficient methods for preparing halogenated quinolines, offering improvements in regioselectivity, functional group tolerance, and reaction conditions.

Electrophilic Cyclization Approaches for 3-Haloquinolines

A notable advanced strategy involves the electrophilic cyclization of alkynyl imines to produce polysubstituted 3-haloquinolines. acs.orgnih.gov This method utilizes a copper(I) halide-activated N-halosuccinimide (NXS) system as the electrophile. acs.orgorganic-chemistry.orgacs.org The NXS/CuX system has been shown to be more reactive than NXS alone, enabling the cyclization of even electron-deficient substrates. nih.govorganic-chemistry.org This approach is advantageous due to its use of readily available starting materials and its ability to proceed under relatively mild conditions. organic-chemistry.org

Another metal-free approach to 3-iodoquinolines involves the regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine. organic-chemistry.org This method is notable for its high yields and mild reaction conditions, avoiding the need for strong acids or bases. organic-chemistry.org

Metal-Catalyzed and Metal-Free Synthetic Methods for Quinoline Scaffolds

The development of metal-catalyzed and metal-free synthetic methods has significantly broadened the scope of quinoline synthesis. ias.ac.inresearchgate.netmdpi.comnih.gov Transition-metal catalysts, in particular, have become prominent in the construction of complex quinoline-based heterocycles. ias.ac.in These methods often allow for the use of readily available starting materials and can lead to a diverse range of substituted quinolines. ias.ac.infrontiersin.orgmdpi.com

Metal-free approaches have also gained considerable attention as they offer more environmentally friendly and cost-effective alternatives. researchgate.netmdpi.comnih.govnih.govrsc.org These methods can involve strategies like C-H bond functionalization and tandem cyclizations to build the quinoline core. nih.gov For instance, a metal-free protocol for the regioselective halogenation of 8-substituted quinolines using trihaloisocyanuric acids has been developed, which proceeds at room temperature with high efficiency. nih.gov

Regioselective Synthesis and Functionalization of Halogenated Quinolines

Achieving regioselectivity in the synthesis and functionalization of halogenated quinolines is a key challenge and an area of active research. nih.govrsc.org Advanced methods now allow for the specific placement of halogen atoms on the quinoline ring, which is crucial for tuning the biological activity and providing handles for further chemical modifications. organic-chemistry.orgnih.gov

For example, a metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been established, offering a direct route to previously less accessible isomers. nih.gov Similarly, iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water provides an efficient and environmentally friendly method. mdpi.com The functionalization of the quinoline ring through C-H activation is a powerful tool for introducing a variety of functional groups with high selectivity. rsc.org The resulting halogenated quinolines can then be used in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to build more complex molecules. organic-chemistry.org

Interactive Data Table: Key Synthetic Reactions for Halogenated Quinolines

| Reaction Type | Starting Materials | Key Reagents | Product Type | Key Features | Reference(s) |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | High temperature | 4-Hydroxyquinolines | Foundational method for quinoline ring formation. | wikipedia.orgsynarchive.com |

| Nitration/Reduction/Gattermann | 4,7-Dichloroquinoline | HNO₃/H₂SO₄, Raney Ni/H₂, Cu powder | This compound | Stepwise introduction of a chlorine atom at the 8-position. | la-nouvelle-republique.eu |

| Electrophilic Cyclization | Alkynyl imines | N-halosuccinimide (NXS), CuX | 3-Haloquinolines | Efficient synthesis of 3-haloquinolines under mild conditions. | acs.orgnih.govorganic-chemistry.org |

| Metal-Free Halogenation | 8-Substituted quinolines | Trihaloisocyanuric acid | C5-Halogenated quinolines | Regioselective, room temperature reaction. | nih.gov |

| Iron-Catalyzed Halogenation | 8-Amidoquinolines | Iron(III) catalyst, N-halosuccinimide | C5-Halogenated quinolines | Environmentally friendly reaction in water. | mdpi.com |

Mechanistic Investigations of Reaction Pathways

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for their construction. For polychlorinated quinolines, the key steps involve the formation of the quinoline core and the introduction of chlorine atoms. Mechanistic studies are vital for optimizing reaction conditions to achieve desired regioselectivity and efficiency.

Detailed Reaction Mechanisms in Halogenation and Cyclization

The formation of halogenated quinolines can be achieved through various cyclization strategies. One powerful method is the electrophilic cyclization of N-(2-alkynyl)anilines. In this approach, an electrophilic halogen source, such as iodine monochloride (ICl), molecular iodine (I₂), or bromine (Br₂), initiates an intramolecular attack. The reaction proceeds via a 6-endo-dig cyclization pathway, where the nitrogen atom of the aniline attacks the alkyne, which has been activated by the electrophile. This process leads to the formation of a vinyl cation intermediate that subsequently aromatizes to the stable quinoline ring, incorporating a halogen atom at the 3-position. While this method directly yields 3-haloquinolines, the synthesis of this compound would require starting with a pre-chlorinated aniline precursor, such as 2,3-dichloro-N-(2-alkynyl)aniline, followed by further functionalization or chlorination steps.

Another relevant mechanistic pathway involves halogen-induced cyclization, where selectivity between different ring structures (e.g., indoles vs. quinolines) can be controlled. For instance, the cyclization of certain N,N-dimethylanilines bearing a propargyl alcohol moiety can be directed towards either exo-cyclization to form indoles or endo-cyclization to yield quinolines. This selectivity is critically dependent on the solvent used; protic solvents favor indole (B1671886) formation, while aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) promote the formation of the quinoline skeleton. Although the precise control mechanism by the solvent is not fully elucidated, it highlights the subtle energetic differences between competing reaction pathways.

Transition-metal-free cyclocondensation reactions also offer a route to the quinoline core. One proposed mechanism involves the reaction of an N,N-dimethyl enaminone with an o-aminobenzyl alcohol. Promoted by an acid like p-toluenesulfonic acid (TsOH), a transamination occurs to form an N-aryl enaminone intermediate. This intermediate undergoes oxidation, followed by an intramolecular cyclization and subsequent dehydration and oxidative aromatization to furnish the final quinoline product. Adapting this for this compound would necessitate starting with a 3,4-dichloro-o-aminobenzyl alcohol.

Kinetic and Thermodynamic Studies of Reaction Progress

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the available literature, general principles of quinoline synthesis offer valuable insights. The progress and outcome of cyclization reactions are often governed by a balance between kinetic and thermodynamic control.

For example, in iodolactonization, a related cyclization process, the formation of a five-membered ring (exo-cyclization) is often kinetically favored, occurring rapidly. In contrast, the formation of a six-membered ring (endo-cyclization), which can lead to quinoline structures, may be the thermodynamically more stable product, favored under conditions that allow for equilibrium, such as longer reaction times or higher temperatures. This principle of kinetic versus thermodynamic control is crucial in selectively synthesizing a desired heterocyclic scaffold from a common precursor.

Computational studies using methods like Density Functional Theory (DFT) are increasingly employed to probe the reaction landscape. These studies can calculate the energy of intermediates and transition states, providing insights into the kinetic and thermodynamic stability of different products and pathways. Such analyses help in understanding the chemical reactivity, kinetic stability, and the energy gap between frontier molecular orbitals (HOMO and LUMO), which are key determinants of the reaction's progress and outcome.

Influence of Catalysts and Reagents on Reaction Selectivity

The choice of catalysts and reagents is paramount in directing the selectivity and efficiency of quinoline synthesis. A wide array of catalytic systems has been developed, ranging from traditional acid/base catalysts to modern transition-metal complexes and nanocatalysts.

Transition Metal Catalysts: Palladium, copper, and rhodium complexes are widely used to facilitate cross-coupling and cyclization reactions. For instance, palladium catalysts are effective in Suzuki-Miyaura cross-coupling reactions to build precursors that are then cyclized to quinolines. Rhodium catalysts can play a dual role in activating C-H bonds and mediating cyclization. Iron(III) chloride (FeCl₃) has been used to catalyze the synthesis of quinolines from anilines, methanol (B129727) (as a C1 synthon), and alkynes through a domino process involving radical activation and C-H annulation.

Nanocatalysts: These materials have gained attention due to their high efficiency, recyclability, and environmentally friendly nature. They offer a large surface area and unique electronic properties that can enhance catalytic activity in quinoline synthesis, often leading to excellent yields under optimized conditions.

Reagents: The nature of the reagent directly influences the structure of the final product. In the electrophilic cyclization of N-(2-alkynyl)anilines, using ICl, I₂, or PhSeBr as the electrophile results in the corresponding 3-iodo-, 3-bromo-, or 3-phenylseleno-quinolines, respectively. This demonstrates how the choice of reagent can be used to install a specific functional group during the ring-forming step.

| Catalyst/Reagent Type | Examples | Role in Quinoline Synthesis | Selectivity/Efficiency Impact |

| Transition Metals | Palladium (Pd), Copper (Cu), Rhodium (Rh), Iron (Fe) | C-H activation, cross-coupling, cyclization | High efficiency and regioselectivity. Can tolerate various functional groups. |

| Nanocatalysts | Cu-based, Co-carbon | Heterogeneous catalysis | Excellent yields (85–96%), recyclable, environmentally benign. |

| Acid Catalysts | p-Toluenesulfonic acid (TsOH) | Promotes condensation/transamination | Facilitates initial steps of cyclocondensation reactions. |

| Electrophilic Reagents | ICl, I₂, Br₂, PhSeBr | Halogenation/chalcogenation and cyclization | Determines the substituent at the 3-position of the quinoline ring. |

Derivatization Strategies for Structural Modification and Elucidation

Derivatization is a key strategy employed for two primary purposes: to modify the structure of this compound to introduce specific functional groups and create new chemical entities, and to alter its properties to facilitate analytical detection and characterization.

Pre- and Post-column Derivatization for Enhanced Analytical Detection

The analysis of complex mixtures by techniques like High-Performance Liquid Chromatography (HPLC) often requires derivatization to enhance the detectability of target analytes. journalajacr.com This is particularly true for compounds that lack a strong chromophore for UV-Vis detection or a native fluorophore for fluorescence detection. journalajacr.comresearchgate.net

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the HPLC system. academicjournals.orggreyhoundchrom.com This approach can improve chromatographic behavior and introduce a detectable tag. academicjournals.org For a compound like this compound, if a more sensitive detection method than UV is required, one could envision a derivatization reaction where one of the chlorine atoms is substituted by a fluorescent tag. For instance, reacting it with a fluorescent amine could produce a highly detectable derivative. Common reagents used for pre-column derivatization to add fluorescent properties include 9-fluorenylmethyl chloroformate (FMOC) and o-phthalaldehyde (B127526) (OPA), though these typically react with amines and would require prior conversion of the chloro-substituent. jascoinc.com

Post-column derivatization occurs after the analyte has been separated on the HPLC column but before it reaches the detector. greyhoundchrom.comnih.govpickeringlabs.com This method is advantageous as it does not alter the chromatography of the original analyte and can be highly selective. pickeringlabs.com A reagent is continuously mixed with the column effluent in a reactor, where a chemical reaction produces a detectable product. pickeringlabs.com For quinoline-type compounds, post-column complexation with metal ions that then fluoresce can be a viable strategy. For example, terbium oxide nanoparticles have been used in a post-column reaction to generate luminescence for the detection of quinolone antibiotics. researchgate.net

| Derivatization Type | Purpose | How It Works | Common Reagents/Methods |

| Pre-column | Improve chromatography, enhance sensitivity, add selectivity. academicjournals.org | Analyte is chemically modified before injection into the HPLC. greyhoundchrom.com | OPA, FMOC (for amines); dansyl chloride; reagents adding a strong chromophore or fluorophore. researchgate.net |

| Post-column | Enhance sensitivity and selectivity for hard-to-detect analytes. pickeringlabs.com | A reagent is mixed with the column effluent after separation but before the detector to form a detectable product. nih.govpickeringlabs.com | Metal ions for complexation (e.g., Terbium), fluorescamine, ninhydrin. journalajacr.comresearchgate.net |

Chemical Derivatization for Specific Functional Group Introduction

The chlorine atoms on the this compound ring are functional groups that can be replaced through nucleophilic substitution reactions, making the molecule a valuable scaffold for introducing chemical diversity. wikipedia.orgorganic-chemistry.org The reactivity of the chlorine atoms is position-dependent, with the chlorine at the 4-position being particularly susceptible to nucleophilic attack due to the electronic influence of the ring nitrogen.

This reactivity is widely exploited to synthesize libraries of new compounds. For example, reacting this compound with various primary or secondary amines can lead to the formation of a diverse set of 4-aminoquinoline (B48711) derivatives. These reactions typically proceed by heating the chloroquinoline with an excess of the desired amine, leading to the substitution of the 4-chloro group. This strategy allows for the systematic introduction of different alkyl, aryl, or heterocyclic amine functionalities, enabling the exploration of structure-activity relationships for various applications.

Furthermore, other nucleophiles such as alkoxides (e.g., sodium methoxide) can be used to replace chlorine atoms with oxygen-based functional groups, although the reactivity at different positions may vary. rsc.org Such derivatization reactions are fundamental for converting the simple trichloroquinoline building block into more complex molecules with specific, desired functionalities.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR Studies of Substituted Quinolines

The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon in a molecule. In quinoline (B57606) derivatives, the chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents and their positions on the ring system. uncw.edu For 4,7,8-trichloroquinoline, the three chlorine atoms, being electronegative, would deshield the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to the unsubstituted quinoline. tsijournals.com

The expected ¹H NMR spectrum of this compound would show signals for the five aromatic protons. The protons on the pyridine (B92270) ring (H-2, H-3) and the benzenoid ring (H-5, H-6) would exhibit characteristic chemical shifts and coupling patterns. For instance, the H-2 proton is typically the most downfield proton in the quinoline ring system due to its proximity to the nitrogen atom. The protons H-5 and H-6 would likely appear as doublets due to coupling with each other.

The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms of the quinoline core, as symmetry is absent. The carbons directly bonded to the chlorine atoms (C-4, C-7, C-8) would show the most significant downfield shifts. Computational methods and comparison with data from similar chlorinated quinolines are often used to predict and confirm these assignments. tsijournals.comacademie-sciences.fr

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values in ppm, which are estimations based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

Interactive Data Table: Predicted NMR Data| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 8.8 - 9.0 | 150 - 152 |

| H2 | ||

| C3 | 7.4 - 7.6 | 122 - 124 |

| H3 | ||

| C4 | - | 145 - 147 |

| C4a | - | 148 - 150 |

| C5 | 7.8 - 8.0 | 127 - 129 |

| H5 | ||

| C6 | 7.6 - 7.8 | 128 - 130 |

| H6 | ||

| C7 | - | 135 - 137 |

| C8 | - | 130 - 132 |

Two-Dimensional NMR Techniques for Complex Structures

For complex molecules or when one-dimensional spectra are ambiguous, two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms. omicsonline.orgweebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. researchgate.net For this compound, COSY would show correlations between H-2 and H-3, and between H-5 and H-6, confirming their positions relative to each other. omicsonline.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. ipb.pt It is invaluable for definitively assigning carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm stereochemistry and conformation.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing for the unambiguous elucidation of complex substituted quinolines. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. nih.gov This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific exact mass. For this compound (C₉H₄Cl₃N), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.govresearchgate.net The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved, providing further confirmation of the number of chlorine atoms in the molecule. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information. The fragmentation of protonated chloroquinoline derivatives often involves the loss of chlorine atoms or the cleavage of the quinoline ring system. nih.govnih.gov For this compound, a plausible fragmentation pathway in MS/MS would involve the sequential loss of HCl or chlorine radicals, as well as cleavages of the heterocyclic ring, leading to characteristic product ions that can be used to confirm the substitution pattern. researchgate.net

Hypothetical MS/MS Fragmentation Data for [C₉H₄Cl₃N+H]⁺ This table outlines a hypothetical fragmentation pathway for protonated this compound. The m/z values are based on the most abundant isotopes.

Interactive Data Table: Hypothetical MS/MS Fragmentation| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 230 | 195 | HCl | Dichloroquinoline cation |

| 230 | 194 | Cl | Dichloroquinoline radical cation |

| 195 | 160 | HCl | Monochloroquinoline cation |

| 195 | 159 | Cl | Monochloroquinoline radical cation |

Coupling with Chromatographic Techniques (GC-MS, LC-MS/MS)

To analyze complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC).

GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and thermally stable compounds. epa.gov Chlorinated quinolines can often be analyzed by GC-MS. researchgate.net The sample is vaporized and separated based on boiling point and polarity on a GC column before entering the mass spectrometer for detection and identification.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly versatile and sensitive technique used for a wide range of compounds, including those that are non-volatile or thermally labile. rsc.orgnih.gov An LC system separates the components of a mixture in the liquid phase, which are then ionized and analyzed by a tandem mass spectrometer. unl.edu This method is particularly useful for detecting trace amounts of compounds like this compound in complex matrices such as environmental or biological samples. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods that probe the interaction of molecules with electromagnetic radiation are fundamental tools in chemical analysis. mdpi.com Infrared spectroscopy provides insights into the molecular vibrations, identifying the functional groups present, while UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, particularly in conjugated systems. uzh.chnerc.ac.uk

The structure of this compound is characterized by an aromatic quinoline core and carbon-chlorine bonds. The aromatic C-H stretching vibrations are typically observed in the 3200–3000 cm⁻¹ region. dergipark.org.tr The C=C and C=N stretching vibrations of the quinoline ring system are expected to produce a series of complex bands in the 1650–1400 cm⁻¹ fingerprint region. The carbon-chlorine (C-Cl) stretching vibrations for chloro-substituted aromatic rings typically appear in the 710–505 cm⁻¹ range. researchgate.net For the closely related 4,7-dichloroquinoline (B193633), a characteristic band at approximately 1090 cm⁻¹ has been attributed to a mode involving C-Cl stretching. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Stretching | Aromatic C-H | 3200 - 3000 |

| Stretching | Aromatic C=C / C=N | 1650 - 1400 |

| Bending | In-plane Aromatic C-H | 1300 - 1000 |

| Bending | Out-of-plane Aromatic C-H | 900 - 675 |

| Stretching | C-Cl | 710 - 505 |

This table is based on established group frequencies for quinoline and chloroaromatic compounds. researchgate.netdergipark.org.trresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electronic transitions from the ground state to an excited state. uzh.chlibretexts.org This technique is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light—and conjugated systems. ijprajournal.com The quinoline ring system, being an aromatic and conjugated heterocycle, exhibits characteristic UV absorption bands.

The substitution pattern, including the presence of chlorine atoms, can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. dergipark.org.tr Studies on other chloroquinoline derivatives have utilized UV-Vis spectroscopy to investigate their electronic properties, often supported by theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra. dergipark.org.trresearchgate.net For this compound, electronic transitions would primarily be of the π → π* type, characteristic of the aromatic system. The specific λmax values would provide insight into the extent of conjugation and the effect of the three chlorine substituents on the electronic structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the crystal lattice and the electron density distribution, from which a detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be calculated. nih.govyorku.ca

While no published crystal structure for this compound was found in the surveyed literature, this technique would be indispensable for its complete solid-state characterization. mdpi.com For related heterocyclic compounds, X-ray crystallography has been used to confirm the planarity of the quinoline ring and the specific orientation of its substituents. researchgate.net Such an analysis for this compound would provide unequivocal proof of its structure and reveal details about its crystal packing.

Other Advanced Analytical Methods in Chemical Research

Beyond standard spectroscopic techniques, a range of advanced analytical methods are crucial for the comprehensive analysis of chemical compounds, ensuring purity, confirming identity, and quantifying trace-level impurities. scirp.orgresearchgate.net

Chromatographic techniques are central to separating, identifying, and quantifying components in a mixture. nih.gov For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods. biomedres.usmadison-proceedings.com

Method development for HPLC would involve selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and optimizing the mobile phase composition (e.g., a gradient mixture of acetonitrile (B52724) and a buffered aqueous solution) to achieve adequate separation from starting materials, byproducts, or degradation products. nih.govchromatographyonline.com Validation of the method would ensure its accuracy, precision, linearity, and sensitivity, which is a requirement in regulated environments like the pharmaceutical industry. pharmafocusasia.comnih.gov

Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is highly effective for analyzing volatile and semi-volatile compounds. madison-proceedings.com A GC-MS method for this compound would allow for its separation and identification based on its retention time and mass spectrum. nih.govresearchgate.net For analogous compounds, specific GC columns (e.g., DB-5MS) and temperature programs have been established to ensure high-resolution separation. madison-proceedings.com

Table 2: Representative Chromatographic Conditions for Analysis of Chloroquinoline Derivatives

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| HPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Gradient elution with Acetonitrile and water (often with acid modifier like TFA) | Photodiode Array (PDA) or UV chromatographyonline.com |

| GC-MS | Capillary (e.g., DB-5MS, 30 m x 0.25 mm) madison-proceedings.com | Helium madison-proceedings.com | Mass Spectrometer (MS) |

This table summarizes typical starting conditions for method development based on analyses of related compounds. madison-proceedings.comchromatographyonline.com

The drive for greater sensitivity and specificity in chemical analysis has led to the prominence of hyphenated techniques. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, LC-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools in modern pharmaceutical analysis for impurity profiling. scirp.orgbiomedres.us These methods combine the superior separation power of HPLC with the definitive identification capabilities of mass spectrometry, allowing for the detection and characterization of impurities at very low levels. scirp.org

For potentially genotoxic impurities, highly sensitive methods such as GC with a halogen-specific detector (XSD) or advanced mass spectrometric techniques may be employed. nih.gov The XSD offers high selectivity for halogenated compounds, making it suitable for picking out chlorinated impurities from a complex matrix. nih.gov Other emerging strategies include the use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, which provide highly accurate mass measurements, facilitating the confident identification of unknown compounds and impurities. mdpi.comnih.gov These advanced techniques are critical for ensuring the quality and safety of chemical products and pharmaceutical agents. nih.gov

Theoretical Chemistry and Computational Studies of 4,7,8 Trichloroquinoline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,7,8-trichloroquinoline. These computational techniques solve the electronic Schrödinger equation to determine the molecule's electronic structure, energy, and other related properties. nih.gov

Density Functional Theory (DFT) has become a primary tool for investigating the molecular geometry and reactivity of organic compounds like this compound. nih.govacs.org DFT methods are valued for their balance of computational cost and accuracy in predicting molecular properties. arizona.edu

Molecular Geometry: DFT calculations can optimize the three-dimensional structure of this compound, predicting bond lengths, bond angles, and dihedral angles. This optimized geometry represents the most stable arrangement of the atoms in the molecule.

Reactivity Descriptors: DFT provides a framework for calculating various chemical reactivity descriptors. nih.gov These descriptors, derived from the molecule's electronic structure, help predict how this compound will behave in chemical reactions. edu.krd Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chimicatechnoacta.ru A smaller gap generally suggests higher reactivity. edu.krd

Fukui Functions: These functions identify the specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov

Below is an interactive table showcasing typical global reactivity descriptors that can be calculated using DFT.

| Descriptor | Symbol | Formula | Significance |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | The negative of electronegativity; relates to the escaping tendency of electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index | ω | μ²/2η | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

This table presents conceptual formulas for global reactivity descriptors derived from HOMO and LUMO energies as used in DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govafit.edu These methods are often more computationally intensive than DFT but can provide highly accurate results for energetic and spectroscopic properties. uwa.edu.au

Energetic Properties: Ab initio calculations, particularly high-level methods like coupled-cluster theory, can be used to determine the total electronic energy, heats of formation, and reaction energies for processes involving this compound with high precision. uwa.edu.au

Spectroscopic Properties: These methods are also employed to predict various spectroscopic properties, which can be compared with experimental spectra for validation. This includes:

Vibrational Frequencies: Calculation of vibrational frequencies helps in the interpretation of infrared (IR) and Raman spectra.

Electronic Transitions: The prediction of electronic transition energies and oscillator strengths aids in understanding UV-Visible spectra.

NMR Chemical Shifts: Ab initio calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the different nuclei in the molecule, assisting in the analysis of NMR data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations. 3ds.comresearchgate.net

While the quinoline (B57606) ring system is largely planar, substituents can have different spatial arrangements.

Potential Energy Surfaces (PES): A PES maps the potential energy of a molecule as a function of its geometry. libretexts.org By exploring the PES, researchers can identify low-energy conformations (local minima) and the energy barriers (saddle points) that separate them. This provides a comprehensive picture of the molecule's flexibility and the likelihood of transitioning between different conformations.

Molecular dynamics simulations can be used to model the course of a chemical reaction involving this compound. nih.gov

Reaction Pathways: These simulations can trace the trajectory of atoms as they rearrange from reactants to products, revealing the step-by-step mechanism of a reaction. nih.gov This can be particularly useful for understanding complex reactions with multiple intermediates.

Transition States: A key aspect of these simulations is the identification and characterization of transition states—the highest energy point along a reaction pathway. mpg.de The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate. Methods like the nudged elastic band (NEB) can be used to find the minimum energy path between reactants and products and locate the transition state.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. gardp.org For this compound, SAR studies would involve synthesizing and testing a series of related compounds to understand how modifications to the structure affect its activity. gardp.orgresearchgate.net

Computational methods play a significant role in modern SAR by providing a rational basis for designing new analogs. By correlating calculated properties with observed biological activity, researchers can build predictive models. For instance, the electronic properties (like those from DFT), shape, and lipophilicity of a series of quinoline derivatives can be used as descriptors in a quantitative structure-activity relationship (QSAR) model. koreascience.krmdpi.com This allows for the virtual screening of new potential derivatives before they are synthesized, saving time and resources.

The table below outlines key structural features and their potential impact on activity, a central concept in SAR studies.

| Structural Position | Moiety | Potential Influence on Activity |

| Position 4 | Chlorine | Can influence nucleophilic substitution reactions and interactions with biological targets. |

| Position 7 | Chlorine | Affects the electronic distribution of the quinoline ring and can be a key interaction point. |

| Position 8 | Chlorine | Can introduce steric effects and alter the overall electronic properties of the molecule. |

This table illustrates the type of considerations made in an SAR study for this compound, highlighting how substitutions at different positions could modulate its biological or chemical properties.

Computational Approaches to SAR Analysis

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods offer a rapid and efficient means to characterize SAR, particularly for large sets of molecules. nih.gov For quinoline derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate molecular structures with their pharmacological efficacy. ijpras.comnih.gov

One common technique is the use of Density Functional Theory (DFT) to calculate properties like electrostatic potential maps. rsc.org These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule might interact with a biological receptor. For instance, the electronegativity of the chlorine atoms at positions 4, 7, and 8 would create specific electrostatic potential profiles that can be correlated with binding affinity to targets like DNA gyrase or other enzymes.

Another approach involves the systematic in silico modification of the parent structure. By computationally replacing the chlorine atoms on this compound with other halogens (e.g., fluorine, bromine) or a hydrogen atom, researchers can create a virtual library of analogs. The predicted activities of these analogs can then be compared to establish a clear SAR profile, identifying which substituent positions are most critical for a desired biological effect.

The following table illustrates a hypothetical SAR study design for this compound, where computational methods would be used to predict the impact of substituent changes on a specific biological activity.

Table 1: Example of a Computationally-Guided SAR Study for this compound Analogs

| Compound | Substituent at C4 | Substituent at C7 | Substituent at C8 | Predicted Biological Activity (Hypothetical Units) |

|---|---|---|---|---|

| This compound | Cl | Cl | Cl | 100 |

| Analog 1 | F | Cl | Cl | 85 |

| Analog 2 | Cl | F | Cl | 95 |

| Analog 3 | Cl | Cl | F | 70 |

This type of analysis helps in rationally designing new molecules with potentially improved potency and selectivity, guiding synthetic efforts toward the most promising candidates.

Predicting Pharmacological Activities through Molecular Docking

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. nih.govucj.org.ua This method is instrumental in virtual screening and predicting the potential pharmacological activities of compounds like this compound.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often sourced from crystallographic databases like the Protein Data Bank (PDB). The docking software then explores various possible conformations of the ligand within the binding site of the protein, calculating a "docking score" for each pose. nih.gov This score, typically expressed in kcal/mol, estimates the binding free energy, with lower scores indicating a more favorable interaction. mdpi.com

For quinoline derivatives, molecular docking has been successfully used to predict a wide range of biological activities, including:

Anticancer Activity: Docking studies have been performed on quinoline derivatives against targets like P-glycoprotein to identify potential inhibitors for combating multidrug resistance in cancer. nih.gov

Antiviral Activity: The inhibitory potential of quinoline derivatives against viral enzymes, such as HIV reverse transcriptase, has been assessed through molecular docking. nih.govtubitak.gov.tr

Antibacterial Activity: Docking simulations have helped in identifying quinoline derivatives that can bind to bacterial enzymes like Gyrase B, suggesting potential antibacterial applications. ekb.eg

In the case of this compound, a docking study would involve screening it against a panel of known protein targets associated with various diseases. The results would highlight which proteins it is most likely to bind to and inhibit. For example, a study might investigate its binding affinity to the active site of a specific kinase or protease. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

The table below presents representative docking scores from studies on various quinoline derivatives against different protein targets, illustrating how this data is used to compare and prioritize compounds.

Table 2: Representative Docking Scores of Quinoline Derivatives Against Various Protein Targets

| Quinoline Derivative | Protein Target (PDB ID) | Predicted Activity | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrimidine-containing quinoline | HIV Reverse Transcriptase (4I2P) | Antiviral | -10.67 | nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative | P-glycoprotein (6C0V) | Anticancer (MDR inhibitor) | -9.22 | nih.gov |

| Sulfonamide-based pyrazole-clubbed pyrazoline derivative | Mycobacterial InhA | Antitubercular | -9.714 | acs.org |

These docking scores suggest strong binding affinities, often better than standard drugs used as controls in the studies, guiding the selection of compounds for further in vitro and in vivo testing. nih.gov

Computational Predictions of Spectroscopic Parameters

Computational chemistry provides tools to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate various spectroscopic parameters. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts. These calculations are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. For a molecule like this compound, DFT calculations can predict the chemical shifts of the protons and carbons on the quinoline ring system. These predicted values can then be compared with experimental data to confirm the correct assignment of signals and verify the compound's structure.

Mass Spectrometry (MS): While MS is an experimental technique, computational methods can predict the mass-to-charge ratio (m/z) of the molecular ion and its likely fragmentation patterns. This is particularly useful in high-resolution mass spectrometry for confirming the elemental composition of a compound.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. This allows for the assignment of specific peaks to the stretching and bending vibrations of functional groups within the molecule.

The table below shows an example of computationally predicted spectroscopic data for a related trichlorinated quinoline derivative, which would be analogous to the expected data for this compound.

Table 3: Example of Predicted Spectroscopic Data for a Trichlorinated Quinoline Derivative

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR Chemical Shift (H-2) | δ 8.6–8.8 ppm | DFT (B3LYP/6-31G*) |

| ¹H NMR Chemical Shift (H-5) | δ 7.9–8.1 ppm | DFT (B3LYP/6-31G*) |

Note: The data presented is for a related compound, ethyl 4,6,8-trichloroquinoline-3-carboxylate, and serves as an illustrative example.

By providing a theoretical framework for understanding the chemical and physical properties of this compound, computational studies play a crucial role in directing its synthesis and evaluation for potential pharmacological applications.

Chemical Reactivity and Derivatization Studies of 4,7,8 Trichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 4,7,8-trichloroquinoline, where the chlorine atoms act as leaving groups. The electron-withdrawing nature of the nitrogen atom and the additional chlorine substituents activate the quinoline (B57606) ring towards attack by nucleophiles. masterorganicchemistry.com

Regioselectivity at Chloro-Substituted Positions

The positions of the chlorine atoms on the quinoline ring are not equally reactive towards nucleophilic attack. The regioselectivity of SNAr reactions on polychlorinated quinolines is a well-studied phenomenon. mdpi.com In the case of this compound, the C4-position is generally the most susceptible to nucleophilic substitution. This is attributed to the combined electron-withdrawing effects of the ring nitrogen and the chlorine atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.commdpi.com

Research on analogous 2,4-dichloroquinazolines consistently demonstrates that nucleophilic attack preferentially occurs at the 4-position. mdpi.com This principle can be extended to this compound, where the C4-chloro substituent is the most activated towards displacement. The chlorine atoms at C7 and C8 are comparatively less reactive in SNAr reactions.

Reactivity with Various Nucleophiles (e.g., amines, alkoxides, azides)

A variety of nucleophiles can be employed to displace the chlorine atoms of this compound, leading to a diverse range of substituted quinoline derivatives.

Amines: Primary and secondary amines readily react with this compound, typically at the C4 position, to yield 4-aminoquinoline (B48711) derivatives. These reactions are often carried out in a suitable solvent, and the resulting products are important scaffolds in medicinal chemistry. mdpi.com

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chloro substituents to form the corresponding alkoxyquinolines. These reactions provide access to quinoline ethers, which are also of interest in the development of new bioactive molecules.

Azides: The azide (B81097) ion (N₃⁻) is a potent nucleophile that can be used to introduce an azido (B1232118) group onto the quinoline ring. nih.govbaseclick.eu This reaction is significant as the resulting azidoquinolines can be further transformed. For instance, the azide group can be reduced to a primary amine, providing an alternative route to aminoquinolines. researchgate.netmasterorganicchemistry.com The reaction of 2,4,8-trichloroquinoline (B2758578) with azide has been shown to be regioselective, with substitution occurring at the C2 and C4 positions. researchgate.net

Electrophilic Aromatic Substitution Reactions

The quinoline ring system in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom and the three chlorine substituents. uomustansiriyah.edu.iqsaskoer.ca These groups reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. uomustansiriyah.edu.iqmnstate.edu

However, under harsh reaction conditions, some electrophilic substitution reactions may be possible. The directing effect of the existing substituents would influence the position of any incoming electrophile. The nitrogen atom and the chloro groups are generally deactivating. saskoer.ca Specifically, the chlorine at C-8 can sterically hinder electrophilic substitution at the C-5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lkouniv.ac.in The success and regioselectivity of such reactions on this compound would be highly dependent on the specific electrophile and reaction conditions employed.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalize this compound. sigmaaldrich.com

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide, such as the chloro-substituents of this compound, in the presence of a palladium catalyst and a base. nrochemistry.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups onto the quinoline core. For instance, Suzuki coupling has been successfully used to link various components in the synthesis of complex molecules. nrochemistry.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. arkat-usa.org This method can be utilized to introduce alkynyl moieties onto the this compound scaffold, providing access to a class of compounds with unique electronic and structural properties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. organic-chemistry.org It allows for the coupling of amines with aryl halides. In the context of this compound, this reaction provides an alternative and often more general route to synthesize aminoquinoline derivatives compared to traditional SNAr reactions. scienceopen.comnih.gov It can be used with a broader range of amines, including less nucleophilic ones.

Functionalization of the Quinoline Core for Novel Derivatives

The strategic functionalization of the this compound core is crucial for the development of novel derivatives with tailored properties for various applications, including medicinal chemistry and materials science. nih.gov

Strategies for Introducing Diverse Functional Groups

The selective manipulation of the three chloro substituents is a key strategy for introducing diverse functional groups. By controlling the reaction conditions and the choice of nucleophiles or coupling partners, it is possible to achieve regioselective functionalization. researchgate.net

For example, a sequential approach can be employed where the most reactive position (C4) is first substituted via an SNAr reaction. The remaining chloro groups at C7 and C8 can then be targeted for further functionalization using more forcing conditions or different reaction types, such as cross-coupling reactions. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted quinoline derivatives that would be difficult to access through other means.

Synthesis of Hybrid Molecules Incorporating this compound

The strategic amalgamation of the this compound scaffold with other pharmacologically active moieties has given rise to a diverse array of hybrid molecules. This molecular hybridization approach aims to develop novel compounds with potentially enhanced or synergistic biological activities by combining the structural features of different bioactive agents. The synthesis of these hybrids often involves multi-step reaction sequences, leveraging the reactivity of the chlorine substituents on the quinoline ring for further functionalization.

One notable approach involves the creation of quinoline–urea (B33335)–benzothiazole (B30560) hybrids. In a typical three-step synthesis, an amidation coupling reaction serves as a crucial step. These hybrid structures incorporate the quinoline nucleus, a diamine linker of varying length, and a benzothiazole moiety connected via a urea linkage. nih.gov The rationale behind this design is to combine the known biological activities of each component, including the antitubercular properties associated with both quinoline and benzothiazole derivatives. nih.gov

Another strategy focuses on linking this compound with other heterocyclic systems. For instance, hybrid molecules featuring a 1,3,4-oxadiazole (B1194373) ring have been synthesized. These syntheses can involve a two-step process that includes chloroacetylation followed by nucleophilic substitution with bioactive molecules. mdpi.com The 1,3,4-oxadiazole moiety is recognized as a bioisostere for amides and esters and can participate in hydrogen bonding, potentially enhancing the pharmacological profile of the hybrid compound. mdpi.com

Furthermore, the synthesis of cyanopyridine derivatives incorporating the this compound framework has been reported. The synthetic pathway for these hybrids involves the condensation of malononitrile (B47326) and sodium methoxide with a chalcone-like precursor, 3-[6-bromo-2,7,8-trichloroquinolin-3'-yl]-1-arylprop-2-en-1-one.

The versatility of the this compound core as a building block is also demonstrated in its use for creating hybrids with natural products and other therapeutic agents. Researchers have explored linking it to components of essential oils, such as eugenol, thymol, and carvacrol, as well as established drugs like ciprofloxacin. mdpi.com These synthetic efforts often utilize linkers like chloroacetyl chloride or succinic anhydride (B1165640) to connect the different molecular fragments through esterification or amidation reactions. mdpi.com

The following table provides a summary of representative synthetic approaches for hybrid molecules incorporating this compound:

| Hybrid Type | Key Reactants | Synthetic Strategy | Reference |

| Quinoline–Urea–Benzothiazole | This compound derivative, Diamine, Benzothiazole derivative | Three-step sequence including amidation coupling | nih.gov |

| Quinoline-1,3,4-Oxadiazole | This compound derivative, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, Chloroacetyl chloride | Chloroacetylation followed by nucleophilic substitution | mdpi.com |

| Quinoline-Cyanopyridine | 3-[6-bromo-2,7,8-trichloroquinolin-3'-yl]-1-arylprop-2-en-1-one, Malononitrile, Sodium methoxide | Condensation reaction | |

| Quinoline-Essential Oil Component | This compound derivative, Eugenol/Thymol/Carvacrol, Linker (e.g., chloroacetyl chloride) | Esterification/Amidation via a linker | mdpi.com |

| Quinoline-Ciprofloxacin | This compound derivative, Ciprofloxacin, Linker (e.g., chloroacetyl chloride) | Amidation via a linker | mdpi.com |

These examples underscore the chemical tractability of this compound for the synthesis of complex hybrid molecules. The ability to perform nucleophilic substitution reactions on the chlorinated quinoline ring is a key factor that enables its derivatization and incorporation into larger molecular frameworks with diverse structural and functional properties.

Mechanisms of Action and Biological Research Broad Quinoline Context

Mechanisms of Action for Quinoline-Based Pharmacophores

Quinoline (B57606) derivatives exert their biological effects through a variety of mechanisms, often targeting fundamental cellular processes. This multi-faceted activity is a key reason for their prominence in drug discovery. acs.org

The efficacy of quinoline-based compounds stems from their ability to interact with a diverse set of molecular targets within cells. The specific nature of these interactions is often dictated by the type and position of substituents on the quinoline ring. mdpi.com

Key biological targets include:

Enzymes: A primary mechanism for many quinoline derivatives is the inhibition of crucial enzymes. This includes topoisomerases, which are vital for DNA replication and repair, and tubulin, the protein that polymerizes to form microtubules essential for cell division. researchgate.net Protein kinases, which regulate a vast number of cellular signaling pathways, are also a major class of targets. acs.orgresearchgate.net

Receptors: Certain quinoline compounds can modulate the activity of cellular receptors, such as nuclear receptors, influencing gene expression and cellular responsiveness.

Nucleic Acids: Direct interaction with DNA is another significant mechanism of action.

Other Proteins: Quinoline derivatives have been shown to bind to proteins like bovine serum albumin (BSA) and heat shock protein 90 (HSP90), which is involved in cell survival and apoptosis. acs.org

The mechanism proposed for compounds similar to 4,7,8-Trichloroquinoline in malaria parasites, for instance, involves the inhibition of the enzyme heme polymerase. This prevents the parasite from detoxifying heme, a byproduct of hemoglobin digestion, leading to a toxic buildup and parasite death. wikipedia.org

By interacting with their molecular targets, quinoline derivatives can profoundly modulate critical cellular pathways, making them potent agents against diseases characterized by uncontrolled cell growth, such as cancer. mdpi.com

Apoptosis (Programmed Cell Death): Many quinoline-based anticancer agents function by inducing apoptosis. They can trigger either the intrinsic (mitochondrial) or extrinsic apoptotic pathways, often involving the activation of caspases, which are proteases that execute the process of cell death. For example, some derivatives cause disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade. researchgate.net

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Quinoline compounds can interrupt this cycle at various phases (G1, S, G2, or M), preventing cancer cells from proliferating. This is often achieved by inhibiting proteins that control the cell cycle, such as cyclin-dependent kinases (CDKs). Some derivatives have been shown to cause cell cycle arrest in the G2/M phase, which is consistent with the inhibition of tubulin polymerization or CDK1. acs.org

Angiogenesis Inhibition: Angiogenesis is the formation of new blood vessels, a process that is crucial for tumor growth and metastasis. Certain quinoline derivatives have been shown to inhibit angiogenesis, thereby cutting off the tumor's supply of nutrients and oxygen. acs.org

Disruption of Cell Migration: The ability of cancer cells to migrate is fundamental to metastasis. Quinoline compounds can interfere with this process, potentially limiting the spread of cancer. acs.org

The inhibition of enzymes is one of the most well-documented mechanisms of action for quinoline derivatives, particularly in the context of anticancer research. researchgate.net

Protein Kinase Inhibitors: Protein kinases are enzymes that regulate a wide range of cellular processes, including growth, proliferation, and survival. acs.org Their aberrant activity is a hallmark of many cancers, making them attractive drug targets. Numerous quinoline-based molecules have been developed as potent protein kinase inhibitors. This includes inhibitors of receptor tyrosine kinases like VEGFR and non-receptor tyrosine kinases like Abl and Src.

EGFR Tyrosine Kinase (TK) Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can drive tumor growth. Quinoline derivatives, specifically the 4-anilinoquinoline class, have been designed as effective EGFR TK inhibitors. These compounds compete with ATP for the binding site in the kinase domain of the receptor, blocking its signaling and inhibiting cancer cell proliferation. Several clinically approved drugs, such as bosutinib (B1684425) and neratinib, are quinoline-based kinase inhibitors. cymitquimica.com

Other Enzymes: Beyond kinases, quinolines also inhibit other critical enzymes. As previously mentioned, they can target topoisomerases, enzymes that manage the topology of DNA, and tubulin, preventing the formation of the mitotic spindle required for cell division. researchgate.net

Direct interaction with DNA is a mechanism employed by several classes of anticancer and antimicrobial drugs. Quinoline derivatives are no exception and can disrupt DNA-related processes in several ways. mdpi.com

DNA Intercalation: The planar aromatic ring system of the quinoline scaffold allows it to insert, or intercalate, between the base pairs of the DNA double helix. This binding can distort the DNA structure, interfering with the processes of replication and transcription and ultimately leading to cell death.

DNA Minor Groove Binding: Some quinoline derivatives are designed to bind to the minor groove of the DNA helix, another mode of interaction that can disrupt its function.

Inhibition of DNA Synthesis: By targeting enzymes like topoisomerases or by directly binding to the DNA template, quinoline compounds can effectively impair DNA synthesis, a critical step for proliferating cells.

Medicinal Chemistry and Therapeutic Potential (General Quinoline Relevance)

The quinoline scaffold is a cornerstone of medicinal chemistry due to its proven track record in producing effective drugs and its synthetic tractability, which allows for the creation of large libraries of diverse derivatives. cymitquimica.com

The quest for more effective and less toxic cancer therapies has positioned the quinoline scaffold as a major focus of research. nih.gov Its derivatives have shown potent activity against a wide range of cancer cell lines, including those of the breast, colon, lung, and renal systems. The development of drug resistance to existing chemotherapies is a major clinical challenge, and quinoline-based compounds offer potential solutions to overcome this issue. cymitquimica.com

The anticancer potential of quinolines is rooted in the diverse mechanisms discussed above. Researchers can strategically modify the quinoline core to target specific pathways involved in cancer progression. For example, derivatives have been designed to act as:

Tyrosine Kinase Inhibitors: As seen with drugs like Lenvatinib and Bosutinib. cymitquimica.com

Tubulin Polymerization Inhibitors: Targeting the colchicine (B1669291) binding site.

Topoisomerase Inhibitors: Similar to the natural product camptothecin. acs.org

Inducers of Apoptosis and Cell Cycle Arrest: By modulating pathways like Akt/mTOR or activating stress responses.

The table below summarizes the anticancer activity of selected quinoline derivatives, highlighting their mechanisms of action and the cancer cell lines against which they have shown activity.

| Compound Class/Derivative | Mechanism of Action | Targeted Cancer Cell Lines | Reference |

| 4-Anilinoquinoline-3-carbonitriles | EGFR Kinase Inhibition | Various, including those overexpressing EGFR | |

| Quinoline-Chalcone Hybrids | Induction of Cell Cycle Arrest and Apoptosis | Various cancer cell lines | |

| 6-Cinnamamido-quinoline-4-carboxamides | Lysosome Function Impairment, Apoptosis Induction | Broad spectrum of cancer cell lines | |

| 2,4-Disubstituted Quinolines | Tubulin Polymerization Inhibition | HepG-2 (Hepatocellular carcinoma), HCT-116 (Colorectal carcinoma), MCF-7 (Breast cancer) | |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | c-Src Kinase Inhibition, Apoptosis Induction | Leukemia and Lymphoma cell lines (CCRF-CEM, Hut78) | researchgate.net |

| Quinoline-based Dihydrazone Derivatives | DNA Binding, CDK2 Inhibition, Apoptosis Induction | MCF-7 (Breast cancer), BGC-823 (Gastric cancer), BEL-7402 (Hepatoma), A549 (Lung adenocarcinoma) |

The Chemical Profile of this compound: A Review of Its Properties and the Biological Landscape of Quinoline Compounds

Introduction

This compound is a synthetically produced halogenated derivative of quinoline. This article delves into the specific characteristics of this compound and provides a broader examination of the well-established biological activities and structure-activity relationships of the larger quinoline class of compounds, into which it falls.

Chemical and Physical Properties of this compound

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₄Cl₃N | |

| Molecular Weight | 230.5 g/mol | |

| CAS Number | 17999-80-3 | |

| Appearance | Solid | |

| Melting Point | 125-126 °C | la-nouvelle-republique.eu |

Synthesis of this compound

The synthesis of this compound is a multi-step process. It begins with the nitration of 4,7-dichloroquinoline (B193633) to produce the 8-nitro derivative. This intermediate is then reduced to form 8-amino-4,7-dichloroquinoline. The final step involves a Gattermann reaction, which introduces the third chlorine atom at the 8-position, yielding this compound. la-nouvelle-republique.eu

Biological Activity of this compound

Research has indicated that this compound possesses a range of biological activities, which are detailed below.

Antimalarial Activity

Historical pharmacological studies have highlighted the antimalarial potential of this compound, with the presence of a halogen at the 7-position being a notable feature for this activity. The mechanism of action is believed to be similar to that of chloroquine (B1663885), which involves the inhibition of heme polymerase in the malaria parasite. This disruption prevents the conversion of toxic heme into non-toxic hemozoin, leading to the parasite's death.

Anticancer, Antibacterial, and Antifungal Potential

Preliminary studies have suggested that derivatives of this compound may have potential applications as anticancer, antibacterial, and antifungal agents. However, detailed research and specific findings in these areas for this particular compound are not extensively documented in the available literature.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological effects. The following sections explore the broader biological activities of quinoline compounds.

Anti-inflammatory Agents

Quinoline-based molecules have been developed as anti-inflammatory agents that target various pharmacological pathways. mdpi.comnih.gov These compounds have been shown to inhibit enzymes such as Phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE), and Cyclooxygenases (COX), all of which are involved in the inflammatory response. mdpi.comnih.gov For instance, certain pyrazolo[4,3-c]quinoline derivatives have demonstrated significant inhibition of nitric oxide (NO) production, a key inflammatory mediator, in cellular models. nih.gov The anti-inflammatory effects of some quinoline derivatives are also attributed to their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

Antimicrobial and Antifungal Studies

The quinoline core is a prevalent feature in many antimicrobial and antifungal agents. indexcopernicus.comnih.gov Derivatives of quinoline have demonstrated efficacy against a range of bacterial and fungal pathogens. indexcopernicus.comnih.govnih.gov For example, newly synthesized quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov In the realm of antifungal activity, certain quinoline derivatives have been found to be potent against strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.govfrontiersin.org The mechanism of their antimicrobial action can involve the inhibition of essential enzymes like peptide deformylase (PDF). nih.govfrontiersin.org

Antimalarial Activity

Quinoline-containing drugs are mainstays in antimalarial therapy. acs.orgcymitquimica.com Their primary mechanism of action involves interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its food vacuole. acs.orgnih.govslideshare.net Compounds like chloroquine accumulate in the acidic food vacuole of the parasite and are thought to inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death. acs.orgnih.govslideshare.net Recent research also suggests that some quinoline antimalarials may disrupt the parasite's glycolysis and energy metabolism by directly binding to key enzymes.

Antiviral Applications

The quinoline scaffold has been identified as a promising framework for the development of antiviral drugs. fluorochem.co.ukacs.orgimmunisationcoalition.org.au Derivatives have shown activity against a variety of viruses, including Dengue virus, Hepatitis C virus, and Zika virus. fluorochem.co.ukacs.org The antiviral mechanism can vary; for instance, some quinoline derivatives have been found to impair the accumulation of viral envelope glycoproteins in infected cells, suggesting an early-stage inhibition of the viral life cycle. nih.gov

Other Pharmacological Activities (e.g., antitubercular, antioxidant, antihypertensive)

The pharmacological versatility of quinoline derivatives extends to several other important areas:

Antitubercular Activity: Quinoline-based compounds, including the notable drug bedaquiline, have shown significant activity against Mycobacterium tuberculosis. nih.govacs.orgusu.edu Their mechanisms can be novel, such as the inhibition of mycobacterial ATP synthase. ijpsdronline.com

Antioxidant Activity: Many quinoline derivatives exhibit antioxidant properties by scavenging free radicals. google.com This activity is often evaluated through assays like the DPPH radical scavenging method. The antioxidant potential is linked to their chemical structure and ability to donate hydrogen atoms or electrons. google.com